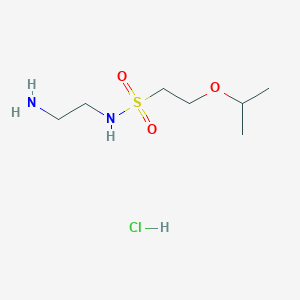![molecular formula C15H20N4O B7639085 N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. It is currently being investigated for its potential therapeutic effects in treating autoimmune diseases such as psoriasis and lupus.
Mecanismo De Acción
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide inhibits the TYK2 enzyme, which is involved in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. By blocking these pathways, this compound may be able to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to reduce levels of cytokines such as IL-12 and IL-23 in human clinical trials. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide is its specificity for the TYK2 enzyme, which may reduce off-target effects. However, its potency and selectivity may also make it difficult to study in lab experiments. Additionally, the cost and availability of this compound may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide. One area of interest is its potential use in combination therapies with other drugs for autoimmune diseases. Another area of research is the potential use of this compound in other diseases that involve the immune system, such as cancer and infectious diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide involves several steps, including the reaction of 6-cyanonicotinic acid with piperidine and subsequent reactions with various reagents to form the final product. The synthesis process has been optimized to improve yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide has been shown to have potential therapeutic effects in treating autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. It works by inhibiting the TYK2 enzyme, which plays a key role in the immune response. By blocking this enzyme, this compound may be able to reduce inflammation and alleviate symptoms of these diseases.
Propiedades
IUPAC Name |
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-4-15(20)18-13-5-3-8-19(11-13)14-7-6-12(9-16)17-10-14/h6-7,10,13H,2-5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQCMPQXVJNXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCN(C1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)
![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7639016.png)
![3-[1-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7639021.png)

![N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B7639042.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639050.png)
![5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile](/img/structure/B7639058.png)
![[2-(Aminomethyl)piperidin-1-yl]-(furan-2-yl)methanone;hydrochloride](/img/structure/B7639067.png)
![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639079.png)
![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)